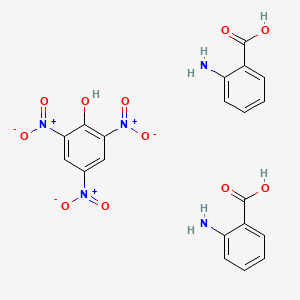
2-Aminobenzoic acid;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminobenzoic acid: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt is a white or yellow solid with a sweetish taste and is used in the synthesis of various organic compounds .
准备方法
Synthetic Routes and Reaction Conditions:
Hofmann Rearrangement: 2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann rearrangement in a basic medium.
One-Pot Synthesis: Another method involves the one-pot synthesis of 2-aminobenzoic acid derivatives using various starting materials and reaction conditions.
Industrial Production Methods: Industrial production typically involves the large-scale application of the Hofmann rearrangement or other efficient synthetic routes to produce 2-aminobenzoic acid in high yields.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows the same nitration process but on a larger scale, with careful control of reaction conditions to ensure safety and high yield.
化学反应分析
Types of Reactions:
Oxidation: 2-Aminobenzoic acid can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form corresponding amines.
Substitution: It participates in substitution reactions, particularly electrophilic substitution due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically involve halogens or other electrophiles.
Major Products:
- Oxidation can yield quinones or other oxidized derivatives.
- Reduction produces primary amines.
- Substitution reactions yield various substituted aromatic compounds.
Types of Reactions:
Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenols.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, tin and hydrochloric acid.
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Major Products:
- Reduction yields aminophenols.
- Substitution reactions produce various substituted phenols.
科学研究应用
2-Aminobenzoic Acid
2-Aminobenzoic acid is used in the synthesis of benzofused heterocycles, which are important in medicinal chemistry . It also plays a role in the biosynthesis of tryptophan and its derivatives, as well as in the production of dyes, perfumes, and corrosion inhibitors .
2,4,6-Trinitrophenol
2,4,6-trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the synthesis of dyes and as a reagent in various chemical analyses .
作用机制
2-Aminobenzoic Acid
The mechanism of action of 2-aminobenzoic acid involves its role as a precursor in the biosynthesis of tryptophan. It interacts with enzymes such as anthranilate synthase to facilitate the production of tryptophan .
2,4,6-Trinitrophenol
2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which make it a powerful explosive. The nitro groups undergo rapid decomposition upon ignition, releasing a large amount of energy .
相似化合物的比较
2-Aminobenzoic Acid
Similar compounds include:
Benzoic Acid: Lacks the amino group, making it less reactive in substitution reactions.
4-Aminobenzoic Acid: The amino group is in the para position, affecting its reactivity and applications.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups, making it less explosive than 2,4,6-trinitrophenol.
Trinitrotoluene (TNT): Another powerful explosive, but with different applications and properties.
属性
CAS 编号 |
189894-82-4 |
|---|---|
分子式 |
C20H17N5O11 |
分子量 |
503.4 g/mol |
IUPAC 名称 |
2-aminobenzoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C7H7NO2.C6H3N3O7/c2*8-6-4-2-1-3-5(6)7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2,(H,9,10);1-2,10H |
InChI 键 |
QUUTVLGSQWYCBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
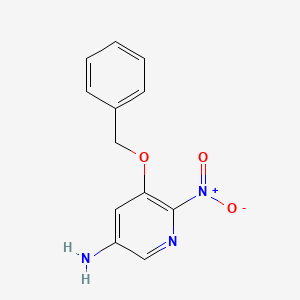
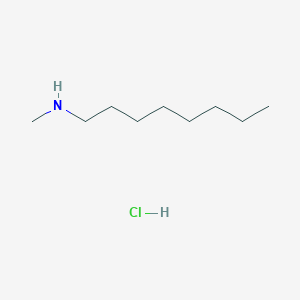
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)

![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)

![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
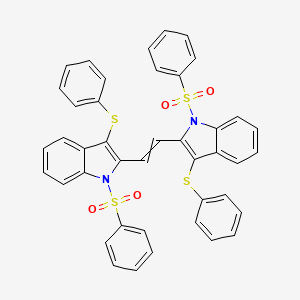
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)

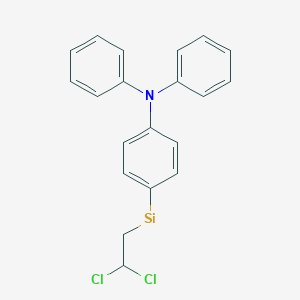
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)
